molecular formula C6H11ClO B1584303 2-Methylvaleryl chloride CAS No. 5238-27-7

2-Methylvaleryl chloride

Cat. No. B1584303
CAS RN: 5238-27-7
M. Wt: 134.6 g/mol
InChI Key: MFIQXAVMTLKUJR-UHFFFAOYSA-N
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Description

2-Methylvaleryl chloride, also known as 2-Methylpentanoyl chloride, is a chemical compound with the linear formula CH3CH2CH2CH(CH3)COCl . It has a molecular weight of 134.60 .


Molecular Structure Analysis

The molecular structure of 2-Methylvaleryl chloride is represented by the formula CH3CH2CH2CH(CH3)COCl . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Methylvaleryl chloride has a refractive index of n20/D 1.425 (lit.) and a density of 0.978 g/mL at 25 °C (lit.) . It has a boiling point of 140-144 °C (lit.) .

Scientific Research Applications

Synthesis Applications

2-Methylvaleryl chloride has been utilized in the synthesis of various compounds. For instance, it played a role in the synthesis of tetraesters of methyl α-D-glucopyranoside. In a study by Xie Hui et al. (2011), it was used to synthesize methyl 2,3,4,6-tetra-O-(3-methylvaleryl)-α-D-glucopyranoside, confirming its utility in the creation of target glucose tetraesters (Xie Hui, Fei B., Xu Zhiqiang, & Li Yougui, 2011).

Environmental and Safety Research

In the field of environmental science and safety, research has been conducted to understand the impact and mitigation of hazardous substances. Although not directly related to 2-methylvaleryl chloride, studies on related compounds provide insights into handling and safety protocols. For example, research on methylene chloride discussed its health hazards and metabolism to carboxyhemoglobin (Ott Mg et al., 2010). Such studies are vital for ensuring safe practices in handling similar chemical substances.

Industrial and Chemical Engineering

In industrial and chemical engineering, compounds like 2-methylvaleryl chloride are crucial in various processes. Research has explored the use of similar compounds in processes like sludge dewatering in wastewater treatment. For instance, a study by Lu et al. (2014) examined the use of copolymers in wastewater treatment, which is relevant to understanding how 2-methylvaleryl chloride might be used in similar industrial applications (Lu, Pan Zhida, Hao Nan, & Peng W., 2014).

Pharmaceutical and Medical Research

Although direct applications of 2-methylvaleryl chloride in pharmaceuticals were not found in the current literature, research on structurally related compounds provides a context for potential medical applications. For example, studies on the physicochemical characterization of berberine chloride offer insights into drug development processes that could be relevant for compounds like 2-methylvaleryl chloride (Battu S. K. et al., 2010).

Safety And Hazards

2-Methylvaleryl chloride is considered hazardous. It’s flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

2-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQXAVMTLKUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966789
Record name 2-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylvaleryl chloride

CAS RN

5238-27-7
Record name 2-Methylpentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5238-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylvaleryl chloride
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Record name 2-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylvaleryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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